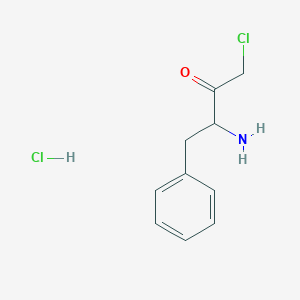

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

Beschreibung

BenchChem offers high-quality 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNJXAGVYFIVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a significant chiral building block in modern organic and medicinal chemistry. With a focus on its structural features, physicochemical properties, analytical characterization, and synthetic utility, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will explore the compound's inherent reactivity, its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), and the essential protocols for its handling, characterization, and application. The insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical relevance.

Compound Identification and Structural Elucidation

A precise understanding of a molecule's identity and structure is the foundation of all subsequent chemical investigation. This section delineates the fundamental identifiers for 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

Nomenclature and Synonyms

The systematic naming and common synonyms are crucial for unambiguous identification in literature and databases.

-

IUPAC Name : (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride.[1]

-

Common Synonyms : H-Phe-CMK·HCl, (3S)-3-amino-1-chloro-4-phenyl-2-butanone hydrochloride.[2]

Chemical and Physical Properties

The core physicochemical properties are summarized below, providing a quantitative basis for experimental design.

| Property | Value | Source |

| CAS Number | 34351-19-4 ((S)-hydrochloride form) | [1][2][3] |

| Molecular Formula | C₁₀H₁₃Cl₂NO | [2] |

| Molecular Weight | 234.12 g/mol | [1][2] |

| Purity | Commercially available at ≥95% or ≥97% | [1][3] |

| Appearance | Inferred to be a white to off-white crystalline solid, based on related structures.[4] | N/A |

| Solubility | Expected to be soluble in water and ethanol, based on its hydrochloride salt form and data from similar compounds.[4] | N/A |

Structural Elucidation

The chemical behavior of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is dictated by its unique arrangement of functional groups. The structure features:

-

A butanone backbone with a carbonyl group at the C2 position.

-

A chiral center at the C3 position, bearing an amino group. The (S)-enantiomer is commonly referenced.

-

A phenyl group attached at the C4 position, which influences the molecule's steric and electronic properties.

-

An α-chloroketone moiety (chlorine at C1, ketone at C2), a reactive functional group that is susceptible to nucleophilic attack.

-

A hydrochloride salt , formed by the protonation of the primary amine, which enhances the compound's solubility in polar solvents.

Sources

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, a key chiral building block in the synthesis of several critical antiretroviral drugs. This document delves into the nuanced stereochemical considerations, spectroscopic characterization, and a plausible synthetic pathway. The insights provided are grounded in established chemical principles and data from closely related structural analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: A Pivotal Intermediate in HIV Protease Inhibitor Synthesis

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a synthetic amino ketone derivative of significant interest in pharmaceutical chemistry. Its core structure is a crucial component in the synthesis of several FDA-approved HIV-1 protease inhibitors, including Lopinavir, Ritonavir, and Darunavir.[1][2][3] These drugs are cornerstones of highly active antiretroviral therapy (HAART), and their efficacy is intrinsically linked to the precise three-dimensional arrangement of their constituent chiral centers. Understanding the molecular architecture of this precursor is therefore paramount for the development of efficient and stereoselective synthetic routes to these life-saving medicines.

This guide will elucidate the structural features of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride, with a particular focus on its stereoisomers, and provide a framework for its characterization and synthesis.

Molecular Structure and Physicochemical Properties

The fundamental properties of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties may vary slightly depending on the specific stereoisomer and experimental conditions.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride | [4][5] |

| CAS Number | 34351-19-4 ((S)-enantiomer hydrochloride) | [4][5][6] |

| Molecular Formula | C₁₀H₁₃Cl₂NO | [4] |

| Molecular Weight | 234.12 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) | [7] |

Stereochemistry: The Critical Determinant of Biological Activity

The biological activity of the resulting protease inhibitors is critically dependent on the absolute configuration of the chiral centers within the 3-Amino-1-chloro-4-phenylbutan-2-one core. The molecule possesses two stereocenters, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

The (S)-configuration at the C3 position, which is derived from L-phenylalanine, is a common feature in the synthesis of many protease inhibitors.[1] However, the stereochemistry at the C2 position can vary, leading to different diastereomers. The precise control of stereochemistry during synthesis is a significant challenge and a primary focus of process chemistry in drug development.

For instance, the synthesis of the HIV protease inhibitor Darunavir specifically utilizes the (2S, 3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane intermediate, highlighting the importance of controlling the stereochemistry at both chiral centers.[3][8]

Visualizing the Stereoisomers

The relationship between the different stereoisomers can be visualized as follows:

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons at the chiral centers, the methylene protons adjacent to the phenyl group and the chlorine atom, and the aromatic protons. The hydrochloride salt form will result in a downfield shift of the proton alpha to the amino group.

-

Aromatic protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

CH-NH₃⁺: A multiplet, shifted downfield due to the adjacent carbonyl and protonated amine.

-

CH₂-Ph: Two diastereotopic protons appearing as a multiplet.

-

CH₂-Cl: Two diastereotopic protons appearing as a multiplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

C=O: A signal in the downfield region, typically around 200-210 ppm.

-

Aromatic carbons: Multiple signals between 125-140 ppm.

-

CH-NH₃⁺: A signal around 50-60 ppm.

-

CH₂-Ph: A signal around 35-45 ppm.

-

CH₂-Cl: A signal around 45-55 ppm.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the free base (197.66 g/mol ).[9][10] The fragmentation pattern would likely show losses of the chloroacetyl group and cleavage adjacent to the phenyl ring.

Synthesis and Stereoselective Control

The synthesis of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride typically involves a multi-step process starting from a chiral precursor, often L-phenylalanine, to establish the desired stereochemistry at the C3 position. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow

Experimental Protocol (Conceptual)

-

Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected, for example, with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.[]

-

Activation and Diazoketone Formation: The carboxylic acid of the N-protected phenylalanine is activated and then reacted with diazomethane or a related reagent to form a diazoketone.

-

Hydrochlorination: The diazoketone is then treated with hydrochloric acid to yield the N-protected chloromethyl ketone.

-

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

The stereochemistry at the C2 position is often established in subsequent reduction steps where the ketone is converted to a hydroxyl group, as seen in the synthesis of Darunavir intermediates.[12][13]

Application in Drug Development: A Scaffold for Protease Inhibitors

The primary application of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride and its derivatives is as a key building block for HIV protease inhibitors. The structural motif of this compound is designed to mimic the transition state of peptide cleavage by the HIV protease enzyme. The specific stereochemistry is crucial for fitting into the active site of the protease and inhibiting its function, thereby preventing the maturation of new viral particles.

The syntheses of Lopinavir, Ritonavir, and Darunavir all feature intermediates that are either derived from or are close analogs of 3-Amino-1-chloro-4-phenylbutan-2-one.[1][2][14] The development of efficient and stereocontrolled syntheses for this class of compounds is therefore an area of active research in the pharmaceutical industry.

Conclusion

3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride is a molecule of considerable importance in medicinal chemistry, serving as a critical precursor to essential antiretroviral drugs. Its synthesis and the control of its stereochemistry are key challenges that require a deep understanding of its molecular structure. While detailed experimental data for the specific hydrochloride salt is not widely published, this guide provides a comprehensive overview of its expected properties and synthetic pathways based on established chemical principles and data from closely related compounds. This information serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

-

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. LookChem. Accessed February 18, 2026. [Link]

-

(2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc. JIGS Chemical Limited. Accessed February 18, 2026. [Link]

-

Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Accessed February 18, 2026. [Link]

-

Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. Accessed February 18, 2026. [Link]

- A PROCESS FOR THE SYNTHESIS OF RITONAVIR. Patent EP1133485B1. Accessed February 18, 2026.

- PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Patent EP2528923A2. Accessed February 18, 2026.

- Process for the preparation of darunavir and darunavir intermediates.

-

Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Publications. Accessed February 18, 2026. [Link]

-

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride. American Elements. Accessed February 18, 2026. [Link]

- A process for the synthesis of ritonavir.

- Process for the preparation of darunavir and darunavir intermediates.

-

3-Amino-1-chloro-4-phenylbutan-2-one. PubChem. Accessed February 18, 2026. [Link]

-

(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol. PubChem. Accessed February 18, 2026. [Link]

-

3-amino-1-chloro-4-phenylbutan-2-one. Chemsrc. Accessed February 18, 2026. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]

- 3. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 4. americanelements.com [americanelements.com]

- 5. (S)-3-Amino-1-chloro-4-phenyl-2-butanone hydrochloride 95% | CAS: 34351-19-4 | AChemBlock [achemblock.com]

- 6. (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride [cymitquimica.com]

- 7. Affordable Price for (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol Hydrochloride, High Purity Pharmaceutical Intermediate [jigspharma.com]

- 8. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 9. 3-Amino-1-chloro-4-phenylbutan-2-one | C10H12ClNO | CID 1640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-amino-1-chloro-4-phenylbutan-2-one | CAS#:25487-45-0 | Chemsrc [chemsrc.com]

- 12. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ritonavir synthesis - chemicalbook [chemicalbook.com]

The following technical guide details the strategic role, synthesis, and downstream application of (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride in the manufacturing of Atazanavir Sulfate.

Executive Summary

In the total synthesis of Atazanavir (Reyataz), the molecule (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (herein referred to as Intermediate A-HCl ) serves as the critical chiral "warhead" precursor. It provides the central phenylalanine-derived backbone essential for the drug's mechanism as a transition-state mimetic HIV-1 protease inhibitor.

This guide analyzes the technical utility of Intermediate A-HCl, specifically its function as a stable isolation point that enables the highly diastereoselective construction of the hydroxyethylamine isostere core.

Molecular Architecture & Strategic Importance

The Pharmacophore Scaffold

Atazanavir functions by mimicking the tetrahedral transition state of peptide bond cleavage within the HIV protease active site. Intermediate A-HCl is the direct progenitor of this central architecture.

-

Chirality Source: Derived from L-Phenylalanine , it carries the (S)-benzyl stereocenter (C3 position) that anchors the drug in the enzyme's hydrophobic S1 pocket.

-

Reactive Functionality: The

-chloroketone moiety is a dual-purpose electrophile. The ketone is destined for reduction to the hydroxyl group (transition state mimic), while the chlorine atom acts as the leaving group for epoxide formation and subsequent hydrazine coupling.

Why the Hydrochloride Salt?

The free base (3-amino-1-chloro-4-phenylbutan-2-one) is kinetically unstable. The presence of a nucleophilic primary amine in proximity to a highly electrophilic

-

Stabilization: Protonation of the amine (

) deactivates its nucleophilicity, allowing the molecule to be isolated, stored, and purified. -

Purification: The crystallization of Intermediate A-HCl effectively purifies the compound from upstream reaction byproducts (e.g., unreacted diazomethane species or magnesium salts), ensuring a high-purity input for the subsequent coupling step.

Synthesis of Intermediate A-HCl[1]

The synthesis typically begins with N-protected L-Phenylalanine. The standard industrial route utilizes the activation of the carboxylic acid followed by reaction with a chloromethylating agent.

Upstream Protocol (L-Phe Intermediate A-HCl)

| Step | Transformation | Reagents/Conditions | Critical Process Parameter (CPP) |

| 1 | Protection | L-Phe + | Maintain pH > 9 to prevent racemization. |

| 2 | Activation | Boc-L-Phe + | Temperature < -10°C to avoid mixed anhydride disproportionation. |

| 3 | Homologation | Mixed Anhydride + | Safety control of diazomethane generation. |

| 4 | Halogenation | Diazoketone + | Stoichiometry of HCl to prevent byproduct formation. |

| 5 | Deprotection | Boc-Chloroketone + | Isolation of Intermediate A-HCl . Temperature control to prevent degradation. |

Visualization of Upstream Pathway

The Core Directive: Convergent Assembly

The primary utility of Intermediate A-HCl in modern Atazanavir manufacturing (as detailed in Patent EP1930324A1 and Fan et al.) is to serve as the substrate for acylation by N-methoxycarbonyl-L-tert-leucine.

This is a strategic deviation from linear synthesis. By coupling the bulky tert-leucine group before reducing the ketone, chemists utilize the steric bulk to direct the stereochemistry of the reduction.

Step-by-Step Application Protocol

Objective: Synthesis of the "Amino-Ketone" Isostere Precursor.

-

Free Basing (In-Situ): Intermediate A-HCl is suspended in dichloromethane (DCM). A tertiary amine base (e.g., Diisopropylethylamine, DIPEA) is added at 0°C to liberate the free amine in situ.

-

Rationale: Minimizes the lifetime of the unstable free base before it reacts.

-

-

Coupling Reaction:

-

Reagents: N-methoxycarbonyl-L-tert-leucine + Coupling Agents (EDC/HOBt or DCC).

-

Mechanism: The activated ester of the tert-leucine attacks the free amine of the chloroketone.

-

Product: A stable "Dipeptide Chloroketone" (N-methoxycarbonyl-L-tert-leucinyl-amino-1-chloro-4-phenylbutan-2-one).

-

-

The Critical Reduction (Felkin-Anh Control): The resulting ketone is reduced to the alcohol.[1]

-

Reagent:

or -

Stereocontrol: The bulky tert-leucine group attached in the previous step exerts Felkin-Anh control , forcing the hydride to attack from the less hindered face. This establishes the critical (S,S)-configuration of the hydroxyethylamine core.

-

Result: If Intermediate A-HCl were reduced before coupling (without the bulky group), the diastereoselectivity would be significantly lower (approx 3:1 vs >20:1).

-

Downstream Pathway Diagram

Quality Control & Safety Profile

Impurity Management

When sourcing or synthesizing Intermediate A-HCl, the following impurity profile must be monitored via HPLC:

-

Di-chloroketone: Resulting from excess diazomethane.

-

Racemate: Enantiomeric purity must be >99.5% ee. Racemization can occur during the activation of L-Phe if temperature is uncontrolled.

-

De-chlorinated ketone: Resulting from over-reduction during upstream processing.

Handling Precautions

-

Lachrymator:

-chloroketones are potent lachrymators (tear gas agents). All solids must be handled in a fume hood. -

Sensitizer: The hydrochloride salt is a skin sensitizer. Double-gloving and full PPE are mandatory.

-

Thermal Instability: Store at <5°C. The salt is stable, but exposure to moisture can lead to hydrolysis of the chloride.

References

-

Fan, X., Song, Y. L., & Long, Y. Q. (2008). An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach.[2] Organic Process Research & Development, 12(1), 69-75.[2] Link

-

Deshpande, P. et al. (2008). Process for the preparation of Atazanavir.[2] European Patent EP1930324A1. Link

-

Xu, Z. et al. (2002). Process for preparing (S)-3-amino-1-chloro-4-phenylbutan-2-one. U.S. Patent 6,372,906. Link

-

Kaldor, S. W., et al. (1997). Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry, 40(24), 3979–3985. (Describes the fundamental chloroketone reduction chemistry). Link

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (ACPBH) in a range of organic solvents. As a critical intermediate in pharmaceutical synthesis, understanding the solubility of ACPBH is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring process scalability. This document moves beyond simple procedural outlines to deliver an in-depth perspective grounded in physicochemical principles. We will explore the theoretical underpinnings of solubility, from fundamental thermodynamic concepts to predictive models like Hansen Solubility Parameters (HSP). The core of this guide is a detailed, field-proven protocol for determining thermodynamic equilibrium solubility via the gold-standard shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) analytical procedure for accurate quantification. This guide is designed for researchers, chemists, and drug development professionals, providing the necessary tools to generate a reliable and comprehensive solubility profile for ACPBH, thereby accelerating process development and ensuring batch-to-batch consistency.

Introduction: The Strategic Importance of Solubility Data

The journey of an Active Pharmaceutical Ingredient (API) or a key intermediate from lab-scale synthesis to commercial production is paved with critical physicochemical data. Among these, solubility is arguably one of the most fundamental and impactful parameters. For 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (ACPBH), a key building block, a well-characterized solubility profile in organic solvents is not merely academic; it is a cornerstone of efficient and reproducible manufacturing.

Physicochemical Properties of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (ACPBH)

A foundational understanding of the molecule is essential before embarking on experimental work.

| Property | Value | Source |

| CAS Number | 34351-19-4 | [1] |

| Molecular Formula | C₁₀H₁₃Cl₂NO | [2] |

| Molecular Weight | 234.12 g/mol | [1][2] |

| Structure | Primary Amine, Ketone, Hydrochloride Salt | [1] |

| Computed XLogP3 | 1.7 (for free base) | [3] |

The presence of a primary amine, a ketone, and a phenyl group, combined with its nature as a hydrochloride salt, suggests a molecule with complex solubility behavior. The hydrochloride salt form generally enhances aqueous solubility but its behavior in organic solvents will be highly dependent on the solvent's ability to interact with the ionic salt and the organic functionalities of the molecule.

Why a Solubility Profile is Non-Negotiable in Process Chemistry

A comprehensive solubility profile provides the quantitative data needed to:

-

Select Optimal Solvents: For reactions, this ensures all reactants remain in the solution phase, maximizing reaction rates and minimizing side reactions. For crystallization, it allows for the selection of a solvent/anti-solvent system that provides high yield and desired crystal morphology.

-

Guide Purification Strategies: Solubility data is essential for designing extraction, washing, and crystallization steps to remove impurities effectively.

-

Define Process Parameters: Knowing the solubility at different temperatures allows for the development of a temperature-dependent crystallization profile, a critical factor in controlling crystal size distribution and purity.

-

Prevent Manufacturing Failures: Unexpected precipitation due to exceeding a solvent's capacity can lead to clogged lines, failed batches, and significant financial loss. A robust solubility profile mitigates these risks.

The Theoretical Basis of Solubility

A purely empirical approach to solubility determination is inefficient. Grounding experimental design in theoretical principles allows for intelligent solvent selection and a deeper understanding of the resulting data.

"Like Dissolves Like": A Deeper Look

This adage is a simplification of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.[4][5][6] For ACPBH, a polar, ionic compound, this means we must consider:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ketone groups and can solvate the chloride and protonated amine ions, making them promising candidates for high solubility.[6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments and can interact with the polar parts of ACPBH but lack the ability to donate hydrogen bonds. Their solvating power for the hydrochloride salt may be less effective than protic solvents.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unlikely to effectively solvate the ionic hydrochloride salt, leading to predicted poor solubility. Their primary interactions would be weak van der Waals forces with the phenyl group.[4][7]

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, Hansen Solubility Parameters provide a semi-quantitative method for predicting solubility based on the principle of "like seeks like".[8] The total cohesive energy of a substance is divided into three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance's solubility is predicted to be highest in solvents with the most similar HSP values.[8][9] While determining the precise HSP for a new molecule like ACPBH requires experimental work, the HSP values of potential solvents can be used to screen and rationalize experimental choices. The goal is to test a diverse set of solvents to understand which interactions (dispersion, polar, or hydrogen bonding) are most critical for solvating the molecule.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The following protocol details the shake-flask method , which remains the reference method for measuring thermodynamic solubility according to regulatory bodies and best practices.[10][11][12] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Key Experimental Choices

-

Using Excess Solid: This is the cornerstone of the method. The continuous presence of a solid phase ensures that the solution remains saturated at equilibrium, representing the true thermodynamic solubility limit.[11]

-

Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., with an orbital shaker incubator) is critical for reproducibility.[11]

-

Extended Equilibration Time: Dissolution can be slow, especially for crystalline solids. A preliminary experiment to confirm that concentration does not increase between 24, 48, and 72 hours is essential to validate that equilibrium has been achieved.[10][12]

-

Inert Materials: Using glass vials with PTFE-lined caps prevents contamination and potential absorption of the analyte onto plastic surfaces.

-

Careful Phase Separation: Centrifugation followed by filtration through a low-binding (e.g., PTFE) syringe filter is crucial. This removes all undissolved microparticles which would otherwise dissolve upon dilution, leading to an overestimation of solubility.[10][13]

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Step-by-Step Methodology

-

Preparation (n=3 for each solvent): a. To a tared 20 mL glass scintillation vial with a PTFE-lined cap, add approximately 100-200 mg of ACPBH. The exact mass is not critical, but it must be sufficient to ensure excess solid remains at the end of the experiment. b. Add a magnetic stir bar. c. Add a precise volume (e.g., 10.0 mL) of the selected organic solvent. d. Securely cap the vial.

-

Equilibration: a. Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 250 RPM).[11] b. Allow the samples to equilibrate for a predetermined time (e.g., 48 hours), which should be confirmed by a time-to-equilibrium study.

-

Sampling and Phase Separation: a. After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 30 minutes to allow larger particles to settle. b. Transfer the contents to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[14] c. Carefully draw the supernatant using a glass pipette and filter it through a 0.45 µm PTFE syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter.

-

Sample Preparation for Analysis: a. Accurately perform a serial dilution of the clear filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Analysis: a. Analyze the diluted sample using a validated HPLC method (as described in Section 4). b. Determine the concentration of ACPBH in the diluted sample by referencing the calibration curve.

-

Calculation: a. Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Analytical Method: HPLC-UV for Accurate Quantification

An unvalidated analytical method can render the most carefully performed solubility experiment useless. HPLC coupled with UV detection is a robust and widely used technique for this purpose.[13][15][16]

Protocol for HPLC Analysis

-

Instrument: High-Performance Liquid Chromatography system with a UV/Vis or DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by running a UV scan of a standard solution of ACPBH to find the wavelength of maximum absorbance (λ_max).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation: Ensuring Trustworthy Data

The method must be validated for linearity to be trustworthy.[17]

-

Stock Solution Preparation: Accurately weigh about 10 mg of ACPBH standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.[13]

-

Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution (e.g., 50, 25, 10, 5, 1 µg/mL).[13]

-

Calibration Curve Generation: Inject each standard in triplicate and plot the mean peak area against the known concentration.

-

Acceptance Criteria: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

Data Presentation and Interpretation

Once solubility has been determined across a range of solvents, the data must be organized and interpreted.

Hypothetical Solubility Profile of ACPBH at 25 °C

The following table presents a hypothetical but realistic solubility profile for ACPBH, demonstrating how the final data should be presented.

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | > 200 (Freely Soluble) |

| Ethanol | Polar Protic | 24.6 | 155.8 |

| Isopropanol | Polar Protic | 19.9 | 45.2 |

| Acetonitrile | Polar Aprotic | 37.5 | 20.1 |

| Acetone | Polar Aprotic | 20.7 | 12.5 |

| Dichloromethane | Halogenated | 9.1 | 2.3 |

| Ethyl Acetate | Ester | 6.0 | 0.8 |

| Toluene | Aromatic | 2.4 | < 0.1 (Insoluble) |

| n-Heptane | Aliphatic | 1.9 | < 0.1 (Insoluble) |

Interpreting the Data: Connecting Theory and Results

The hypothetical data illustrates key principles. The high solubility in polar protic solvents like methanol and ethanol is expected, as these solvents can effectively solvate both the ions of the hydrochloride salt and form hydrogen bonds.[7] As the alkyl chain length increases (methanol to isopropanol), the decreasing polarity and steric hindrance reduce solubility. Polar aprotic solvents show moderate solubility, while the compound is practically insoluble in nonpolar solvents, confirming the dominant role of polar and ionic interactions in the dissolution process.

Visualizing Solubility Relationships

This diagram illustrates the logical relationship between a solvent's properties and its ability to dissolve a polar hydrochloride salt like ACPBH.

Conclusion

This guide has provided a robust, scientifically-grounded framework for determining the organic solvent solubility profile of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride. By integrating theoretical principles with a detailed, self-validating experimental protocol, researchers can generate accurate and reliable data. This data is not an endpoint but a critical input for informed decision-making in process development, leading to more efficient, scalable, and reproducible chemical syntheses. The methodologies described herein represent an industry-standard approach to solubility characterization, enabling the acceleration of drug development timelines and ensuring the quality of vital pharmaceutical intermediates.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

- Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Yamamoto, H. (2024, October). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics. ResearchGate.

- Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.

- PubMed. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- World Health Organization (WHO). (n.d.). Annex 4.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Zarghampour, et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- UPF. (n.d.). Solubility determination of compounds of pharmaceutical interest.

- CymitQuimica. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

- PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- PubChem. (n.d.). 3-Amino-1-chloro-4-phenylbutan-2-one.

- Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results.

- Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

- MDPI. (2022, December 16). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media.

- American Elements. (n.d.). (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride.

- European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers.

- World Health Organization (WHO). (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications.

- JIGS Chemical Limited. (n.d.). (2S,3S)-3-aMino-1-chloro-4-phenylbutan-2-ol hydroc.

- PubChem. (n.d.). (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol.

- SlideShare. (n.d.). Solubility and Distribution Phenomena.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- ECHEMI. (n.d.). Effect of Polar Solvents on Salt Solubility.

- SlideShare. (2024, January 23). Solubility and distribution.

- Simson Pharma Limited. (n.d.). 3-amino-1-chloro-4-phenylbutan-2-one.

Sources

- 1. (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. 3-Amino-1-chloro-4-phenylbutan-2-one | C10H12ClNO | CID 1640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 9. researchgate.net [researchgate.net]

- 10. raytor.com [raytor.com]

- 11. who.int [who.int]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. pharmaguru.co [pharmaguru.co]

- 14. protocols.io [protocols.io]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. HPLC Testing Procedure | Phenomenex [phenomenex.com]

Thermodynamic Characterization & Process Control: 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

Document Control:

-

Subject: Physicochemical Profiling of Key Indinavir Intermediate (CKK-HCl)

Executive Summary

This technical guide details the thermodynamic profile of (3S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (often abbreviated as CKK-HCl or the Chloromethyl Ketone intermediate). This molecule is a critical chiral building block in the synthesis of HIV protease inhibitors, specifically Indinavir (Crixivan) and Atazanavir .

For researchers and process engineers, CKK-HCl presents a unique thermodynamic challenge: it possesses a highly reactive "warhead" (the

Molecular Identity & Structural Context[1]

Before analyzing the thermodynamics, the structural constraints must be defined. The hydrochloride salt form is utilized to stabilize the free amine, preventing premature self-alkylation.

| Property | Specification |

| IUPAC Name | (3S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride |

| Common Name | Phenylalanine Chloromethyl Ketone (PCK) HCl; CKK-HCl |

| CAS Registry | 56777-39-3 (S-isomer HCl); 34351-19-4 (Generic) |

| Molecular Formula | |

| Molecular Weight | 234.12 g/mol |

| Chirality | (S)-enantiomer (Critical for Indinavir biological activity) |

| Physical State | White to off-white crystalline solid |

The Thermodynamic "Warhead"

The 1-chloro-2-one moiety is electrophilic. While the HCl salt stabilizes the amine (preventing it from attacking the ketone), the molecule remains thermodynamically poised to cyclize into an epoxide under basic conditions. This transformation is the basis of its utility in drug synthesis but represents a stability risk during storage and handling.

Thermal Stability & Phase Behavior

Thermal analysis is the first line of defense in characterizing CKK-HCl. Unlike stable inorganic salts, this organic salt exhibits a complex melting profile often coupled with decomposition.

Differential Scanning Calorimetry (DSC) Profile

-

Melting Onset (

): Typically 147°C – 150°C .[1] -

Thermal Event: The melting is not a simple phase transition. It is immediately followed by (or concurrent with) an exothermic decomposition event.

-

Process Implication: Drying processes must be kept significantly below 140°C. Vacuum drying at 40-50°C is recommended to avoid thermal stress.

Decomposition Pathway

At elevated temperatures or in the presence of moisture, the HCl salt can dissociate, leading to the formation of the free base, which rapidly cyclizes or polymerizes.

Solid-Liquid Equilibrium (Solubility)

Solubility data is the cornerstone of crystallization design. CKK-HCl follows a typical ionic solubility pattern, being highly soluble in protic polar solvents and insoluble in non-polar hydrocarbons.

Solubility Trends

The solubility (

| Solvent System | Solubility Character | Process Utility |

| Water | Very High | Dissolution for reaction; difficult to crystallize from pure water due to losses. |

| Methanol | High | Good for initial dissolution; antisolvent addition needed for high yield. |

| Ethanol | Moderate | Ideal for cooling crystallization (steep solubility curve). |

| Acetone | Low | Excellent antisolvent to force precipitation. |

| Ethyl Acetate | Very Low | Used to wash away non-polar impurities. |

Thermodynamic Modeling (Apelblat Equation)

For precise process control, the solubility in pure solvents is modeled using the semi-empirical Apelblat equation:

- : Mole fraction solubility of CKK-HCl.

- : Absolute temperature (K).[1][2]

- : Empirical constants derived from experimental data (see Protocol 5.1).

Note: In ethanol, the enthalpy of dissolution (

Experimental Protocols

To validate these properties in your specific lot of material, follow these self-validating protocols.

Protocol: Gravimetric Solubility Determination

This method minimizes error from detector response factors by using direct mass measurement.

Reagents: CKK-HCl (Ref Std), HPLC Grade Solvents.

Equipment: Jacketed equilibrium vessel, Agitator, Syringe filter (0.45

-

Saturation: Add excess CKK-HCl to 50 mL of solvent in the jacketed vessel.

-

Equilibration: Stir at fixed temperature (

K) for 6 hours. -

Verification: Stop stirring and let settle for 1 hour. Ensure solid phase remains.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter.

-

Quantification:

-

Weigh a clean drying dish (

). -

Add filtrate and weigh (

). -

Evaporate solvent under vacuum at 45°C until constant mass.

-

Weigh final dry solid (

).

-

-

Calculation:

Protocol: Thermal Stability via DSC

Equipment: TA Instruments DSC (or equivalent).

-

Sample: Weigh 2–4 mg of CKK-HCl into a Tzero aluminum pan.

-

Seal: Crimp with a pinhole lid (allows escaping HCl gas to prevent pan deformation).

-

Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis: Integrate the endothermic peak. Note the onset temperature. If the baseline shifts immediately after melting, decomposition is confirmed.

Process Implications: From Thermodynamics to Synthesis

The thermodynamic properties of CKK-HCl directly dictate the synthesis strategy for Indinavir. The transformation of CKK-HCl to the Epoxide intermediate is a pH-controlled phase transfer reaction.

The Thermodynamic Switch

-

Acidic pH: CKK-HCl is stable (Thermodynamic well).

-

Basic pH: The amine deprotonates (

). The free amine immediately attacks the adjacent chloromethyl group. This is an intramolecular

Storage & Handling Recommendations

Based on the thermodynamic profile:

-

Moisture Control: Highly hygroscopic. Moisture lowers the

and facilitates HCl loss. Store with desiccant. -

Temperature: Store at

. The Arrhenius rate of degradation doubles roughly every 10°C; keeping it cold suppresses the decomposition pathway shown in Figure 1. -

Solvent Swap: When moving from synthesis to crystallization, avoid prolonged holding in methanol at high temperatures, as solvolysis (methanol attacking the chloride) can occur.

References

-

Zhang, S., et al. (2011). "Measurement and Correlation of the Solubility of (3S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride in Different Pure Solvents." Journal of Chemical & Engineering Data.

-

Merck & Co. (1995). "Process for the preparation of Indinavir." US Patent 5,413,999.

-

Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Bis-THF Core of HIV Protease Inhibitors." Tetrahedron Letters.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 56777393, (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride."

Sources

Advanced Phenylalanine Scaffolds in HIV Protease Inhibition: A Technical Guide

Topic: Advanced Phenylalanine Scaffolds in HIV Protease Inhibitor Research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Grounding: The Phenylalanine Imperative

The efficacy of HIV protease inhibitors (PIs) hinges on their ability to mimic the transition state of the viral polyprotein cleavage. HIV-1 protease (HIV-PR), a

The S1 Hydrophobic Pocket

The S1 subsite of the protease is a deep, hydrophobic pocket defined by residues Val82, Ile84, and Leu23. Phenylalanine derivatives are the natural pharmacophore of choice because the benzyl side chain achieves optimal Van der Waals contacts within this pocket.

Critical Design Principle: The "warhead" of a PI is the transition state isostere—a non-cleavable motif that mimics the tetrahedral intermediate formed during peptide bond hydrolysis. Phenylalanine provides the P1 anchor, while the isostere (e.g., hydroxyethylamine) positions a central hydroxyl group to hydrogen bond with the catalytic aspartates (Asp25/Asp25').

Visualization of the Inhibition Mechanism

The following diagram illustrates the catalytic interference mechanism where a Phe-derived inhibitor locks the Asp25/Asp25' dyad.

Caption: Mechanism of Action: The Phe-derived inhibitor competitively binds the catalytic aspartates, mimicking the tetrahedral transition state and preventing polyprotein processing.[1]

Synthetic Architecture: Constructing the Hydroxyethylamine Isostere

The synthesis of the hydroxyethylamine core (as seen in Saquinavir and Amprenavir) is a critical workflow in medicinal chemistry.[2] The objective is to convert L-Phenylalanine into a chiral epoxide intermediate, which is then opened by an amine to form the P1-P1' scaffold.

Synthetic Workflow: L-Phe to Core Isostere

Causality: We utilize the chloromethyl ketone or epoxide route to strictly control the stereochemistry at the carbon bearing the hydroxyl group (the transition state mimic).

Protocol: Synthesis of (2S,3S)-Boc-Phenylalanine Epoxide

This protocol describes the conversion of L-Phenylalanine to the key epoxide intermediate.

-

Protection (N-Boc Formation):

-

Reagents: L-Phenylalanine,

, NaOH, Dioxane/Water. -

Action: React L-Phe with di-tert-butyl dicarbonate under basic conditions.

-

Outcome: N-Boc-L-Phenylalanine.

-

-

Activation (Mixed Anhydride):

-

Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), THF,

C. -

Action: Activate the carboxylic acid to a mixed anhydride.

-

-

Diazoketone Formation:

-

Reagents: Diazomethane (

) in ether (Caution: Explosive/Toxic). Alternative: Use trimethylsilyldiazomethane. -

Action: Nucleophilic attack on the anhydride.

-

Outcome:

-Diazo ketone.

-

-

Chloromethyl Ketone Synthesis:

-

Reagents: HCl (gas) in ether or 4N HCl in Dioxane.

-

Action: Displacement of

by chloride. -

Outcome: N-Boc-L-Phe-chloromethyl ketone.

-

-

Reduction to Chlorohydrin:

-

Reagents:

, Ethanol/THF, -

Action: Diastereoselective reduction of the ketone.[3]

-

Critical Control: Low temperature is required to favor the syn diastereomer (2S,3S).

-

-

Epoxide Formation:

-

Reagents: KOH in Ethanol or NaH in THF.

-

Action: Intramolecular

displacement of the chloride. -

Outcome: (2S,3S)-N-Boc-phenylalanine epoxide.

-

Visualization of Synthetic Logic

Caption: Synthetic pathway from L-Phenylalanine to the bioactive hydroxyethylamine isostere via the chloromethyl ketone/epoxide route.[1][4]

Experimental Validation: FRET-Based Inhibition Assay

To validate the potency of the synthesized Phe-derivatives, a self-validating FRET (Fluorescence Resonance Energy Transfer) assay is the gold standard.

Protocol: HIV-1 Protease FRET Assay

Principle: A synthetic peptide substrate containing a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) flanking the cleavage site is used. Intact, fluorescence is quenched. Upon cleavage by HIV-PR, fluorescence increases.[5]

Materials:

-

Enzyme: Recombinant HIV-1 Protease (final conc. 20–100 nM).

-

Substrate: RE(Edans)SQNYPIVQK(Dabcyl)R (The "SQNY-PIVQ" sequence mimics the matrix-capsid cleavage site).

-

Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (Acidic pH mimics the immature virion environment).

Step-by-Step Methodology:

-

Preparation: Dilute HIV-PR in assay buffer and keep on ice. Prepare inhibitor stocks in DMSO.

-

Pre-incubation:

-

Add 80

L of Enzyme solution to a black 96-well plate. -

Add 10

L of Inhibitor (various concentrations). -

Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

-

Initiation: Add 10

L of Substrate (final conc. -

Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 minutes.

-

Control: Include a "No Enzyme" blank and a "No Inhibitor" (100% activity) control.

Data Analysis & Interpretation

Calculate the initial velocity (

| Parameter | Interpretation | Target Value for Lead |

| Concentration inhibiting 50% activity | ||

| Inhibition constant (Cheng-Prusoff correction) | ||

| Selectivity | Ratio of |

References

-

Design of Saquinavir: Roberts, N. A., et al. "Rational design of peptide-based HIV proteinase inhibitors." Science 248.4953 (1990): 358-361. Link

-

Mechanism of Action: Wlodawer, A., & Erickson, J. W. "Structure-based inhibitors of HIV-1 protease."[6] Annual Review of Biochemistry 62.1 (1993): 543-585. Link

-

Synthetic Route (Epoxide): Ghosh, A. K., et al. "Structure-based design: synthesis and biological evaluation of potent and novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry 51.10 (2008): 1053-1057. Link

-

FRET Assay Methodology: Matayoshi, E. D., et al. "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science 247.4945 (1990): 954-958. Link

-

Resistance Profiles: King, N. M., et al. "Structural and thermodynamic basis for the binding of TMC114, a next-generation human immunodeficiency virus type 1 protease inhibitor." Journal of Virology 78.21 (2004): 12012-12021. Link

Sources

An In-Depth Technical Guide to the Synthesis of α-Chloroketone Intermediates

Introduction

α-Chloroketones are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide array of molecular transformations. Their importance is particularly pronounced in the pharmaceutical industry, where they are key precursors for the synthesis of complex molecules, including HIV protease inhibitors like atazanavir and darunavir.[1][2] The presence of a chlorine atom alpha to a carbonyl group imparts a unique reactivity profile, enabling a variety of subsequent functionalizations.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to access these valuable intermediates, detailing the underlying mechanisms, experimental considerations, and comparative analyses of various methodologies.

I. Direct α-Chlorination of Ketones

The most straightforward approach to α-chloroketones is the direct chlorination of a ketone precursor.[3] This method relies on the generation of an enol or enolate intermediate, which then undergoes electrophilic attack by a chlorine source.[5] The choice of chlorinating agent and reaction conditions is paramount to achieving high selectivity and yield, while minimizing side reactions such as polychlorination.[5][6]

A. Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and effective chlorinating agent for the α-chlorination of ketones.[6] It is readily available but highly corrosive and toxic, requiring careful handling. The reaction typically proceeds under neutral or slightly acidic conditions and can lead to dichlorination if not carefully controlled.[6][7]

Mechanistic Rationale

The reaction is believed to proceed through a radical or an ionic pathway. In the ionic pathway, SO₂Cl₂ acts as a source of electrophilic chlorine. The ketone first tautomerizes to its enol form, which is the nucleophilic species that attacks the chlorine atom of sulfuryl chloride.

Experimental Protocol: α-Chlorination of Acetophenone using SO₂Cl₂ [6]

-

Setup: In a well-ventilated fume hood, a solution of acetophenone in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reaction: Sulfuryl chloride (1.0-1.2 equivalents) is added dropwise to the stirred solution at a controlled temperature, typically between 10-20°C.[6]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize the evolved HCl gas and any unreacted SO₂Cl₂.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

B. Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) has emerged as a preferred reagent for the α-chlorination of ketones due to its milder reaction conditions, high selectivity for monochlorination, and improved safety profile compared to harsher reagents like sulfuryl chloride.[6][8] The reaction is often catalyzed by an acid, which facilitates the enolization of the ketone.[6]

Mechanistic Causality

The acid catalyst protonates the carbonyl oxygen, increasing the rate of enol formation. The enol then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This process regenerates the acid catalyst and produces the α-chloroketone and succinimide as a byproduct.[6]

Caption: Acid-catalyzed α-chlorination of a ketone using NCS.

Experimental Protocol: α-Chlorination of Acetophenone using NCS [6]

-

Preparation: A solution of acetophenone and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., acetonitrile) is prepared.

-

Addition of NCS: N-Chlorosuccinimide (1.0-1.1 equivalents) is added to the solution at room temperature.

-

Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction is monitored by TLC or GC-MS.

-

Workup: After completion, the solvent is removed in vacuo. The residue is then taken up in a solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography.

C. Other Chlorinating Agents

Other reagents have also been employed for the direct α-chlorination of ketones, each with its own advantages and disadvantages.

-

Trichloroisocyanuric Acid (TCCA): A high-yielding reagent that offers good atom economy. The byproduct, cyanuric acid, is a solid and can be easily filtered off.[6]

-

Iodobenzene Dichloride (PhICl₂): A safe and efficient reagent for the one-pot synthesis of α-chloroketone acetals directly from ketones.[9]

-

Acetyl Chloride with Ceric Ammonium Nitrate (CAN): A mild and efficient catalytic system for the regioselective α-chlorination of ketones.[10]

Comparative Analysis of Direct Chlorination Methods

| Chlorinating Agent | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Moderate to High | 1 - 4 hours | 10 - 20 | Powerful and readily available.[6] | Highly corrosive and toxic, can lead to dichlorination, evolves HCl gas.[6] |

| N-Chlorosuccinimide (NCS) | Good to Excellent | Hours | Room Temp. to Reflux | Mild conditions, high selectivity for monochlorination, safer to handle.[6] | Often requires a catalyst or initiator.[6] |

| Trichloroisocyanuric Acid (TCCA) | High | 1 - 2 hours | Room Temp. | High atom economy, solid byproduct is easily removed.[6] | Can be less selective than NCS for some substrates. |

II. Synthesis from Diazoketones (Arndt-Eistert Homologation Approach)

A fundamentally different and highly effective route to α-chloroketones involves the reaction of α-diazoketones with hydrogen chloride (HCl).[1][11] This method is a key step in the Arndt-Eistert homologation sequence, which converts a carboxylic acid to its next higher homologue.[12][13] While this pathway is highly versatile, it requires the handling of diazomethane, which is toxic, carcinogenic, and potentially explosive.[1][11] Modern approaches often utilize in-flow generation of diazomethane to mitigate these risks.[1][11]

Mechanistic Pathway

The synthesis involves a three-step sequence:

-

Activation of Carboxylic Acid: The starting carboxylic acid is first converted to a more reactive derivative, typically an acid chloride or a mixed anhydride.[12]

-

Formation of α-Diazoketone: The activated carboxylic acid derivative reacts with diazomethane to form the α-diazoketone intermediate.[12]

-

Hydrochlorination: The α-diazoketone is then treated with HCl to yield the final α-chloroketone.[1][11] The chloride ion displaces the diazo group, which is an excellent leaving group (N₂ gas).[14]

Caption: Synthesis of α-chloroketones via the Arndt-Eistert approach.

Experimental Protocol: Synthesis of a Chiral α-Chloroketone from an N-Protected Amino Acid [11]

-

Amino Acid Activation: The N-protected amino acid is activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a base like N-methylmorpholine.

-

Diazoketone Formation (In-Flow): A continuous stream of diazomethane, generated in a dedicated flow reactor, is mixed with the activated amino acid solution. This ensures that only small amounts of diazomethane are present at any given time, significantly improving safety.[1][11]

-

Hydrochlorination: The resulting α-diazoketone solution is then reacted with a stoichiometric amount of aqueous HCl. The reaction is typically rapid, occurring within minutes at room temperature.[11]

-

Workup and Purification: The reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration. The final α-chloroketone is purified by chromatography. The purity is often confirmed by HPLC analysis.[11]

The use of continuous-flow technology for the generation and immediate consumption of diazomethane represents a significant advancement, making this powerful synthetic route more amenable to industrial applications.[1][2]

III. Asymmetric Synthesis of α-Chloroketones

The synthesis of enantioenriched α-chloroketones is of great interest, as these compounds are valuable chiral building blocks.[15] Several strategies have been developed to achieve this, primarily through the use of chiral catalysts or auxiliaries.

Organocatalytic Asymmetric Chlorination

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds.[16] For the α-chlorination of aldehydes and ketones, chiral amines, such as proline derivatives, can be used to form a chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source (e.g., NCS) in a stereocontrolled manner.[15][17]

Recent studies have shown that chiral primary amine catalysts can effectively promote the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to afford tertiary α-chloroketones with high enantioselectivity.[15]

Safety and Handling Considerations

Many of the reagents used in the synthesis of α-chloroketones are hazardous and require careful handling in a well-ventilated fume hood.[18]

-

Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water.[6]

-

Diazomethane: Extremely toxic, carcinogenic, and potentially explosive. Should only be handled by trained personnel using specialized equipment, preferably in a continuous-flow setup.[1][11][13]

-

N-Chlorosuccinimide: An irritant. Avoid inhalation of dust.

-

α-Chloroketones: These products are potent lachrymators and alkylating agents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[19][20]

Conclusion

The synthesis of α-chloroketone intermediates is a well-established yet continually evolving field in organic chemistry. The choice of synthetic route depends on several factors, including the nature of the substrate, the desired scale of the reaction, safety considerations, and the required stereochemistry. Direct chlorination methods, particularly with milder reagents like NCS, offer a convenient and often high-yielding approach for many substrates. For more complex targets, especially those derived from carboxylic acids, the Arndt-Eistert homologation pathway, ideally implemented with in-flow diazomethane generation, provides a powerful and versatile alternative. The development of asymmetric catalytic methods continues to expand the toolkit for accessing chiral α-chloroketones, which are of paramount importance in modern drug discovery and development.

References

-

Chem.info. (n.d.). Arndt Eistert (Synthesis). Retrieved from [Link]

-

Ferreira, V., & Al-Zoubi, R. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(3), 578. [Link]

-

HALIDES CHEMICALS PVT. LTD. (n.d.). N-CHLORO SUCCINIMIDE CAS No. 128-09-6. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

-

Pendyukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 50-57. [Link]

-

Nagata, K., et al. (2018). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 23(11), 2949. [Link]

-

ResearchGate. (2021). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Pendyukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1557-1567. [Link]

-

Chemistry LibreTexts. (2023). Arndt-Eister reaction. Retrieved from [Link]

-

ACS Publications. (2003). Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

- Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 839-883. [Link]

- Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.

-

Organic Chemistry Portal. (2021). Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters. Retrieved from [Link]

-

Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486-4489. [Link]

-

Pace, V., et al. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link]

-

Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

-

Fiveable. (2025). Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. Retrieved from [Link]

-

ResearchGate. (2025). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Retrieved from [Link]

-

PubMed. (2015). Catalytic asymmetric intramolecular homologation of ketones with α-diazoesters: synthesis of cyclic α-aryl/alkyl β-ketoesters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Retrieved from [Link]

-

Arkivoc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Retrieved from [Link]

-

Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

-

K.T.H.M. College. (n.d.). N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton. Retrieved from [Link]

- Google Patents. (n.d.). US7476772B2 - Process for preparing chlorinated carbonyl compounds in jet loop reactors.

-

Pharma Guideline. (n.d.). Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety. Retrieved from [Link]

-

Princeton University. (n.d.). Handling Radioactive Materials Safely | Office of Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exporter of N-Chlorosuccinimide | N-Chlorosuccinimide Manufacturers in India [halideschemicals.com]

- 9. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. Arndt-Eistert Synthesis [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Arndt Eistert (Synthesis) [quimicaorganica.org]

- 15. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 18. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 19. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

Application Note: Diastereoselective Reduction of 3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

This Application Note provides a comprehensive technical guide for the diastereoselective reduction of 3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride , a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Atazanavir, Darunavir, Amprenavir).

Executive Summary

The reduction of (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride (often referred to as the "Chloroketone" or CK) is a pivotal step in the synthesis of hydroxyethylamine isosteres found in HIV protease inhibitors. The reaction establishes the second chiral center of the pharmacophore.

The stereochemical outcome—yielding either the Anti-(2R, 3S) or Syn-(2S, 3S) chlorohydrin—dictates the biological activity of the final drug. Most FDA-approved protease inhibitors (e.g., Darunavir, Atazanavir) require the Anti-(2R, 3S) configuration. This guide details two validated protocols: a cost-effective chemical reduction yielding the Anti isomer via Felkin-Anh control, and a biocatalytic route for high-purity applications.

Mechanistic Principles & Stereocontrol

Understanding the mechanism is essential for controlling the diastereomeric ratio (dr).

The Substrate

The starting material is typically derived from L-Phenylalanine , fixing the C3 stereocenter as (S) . The reduction creates the C2 stereocenter.

Control Models

-

Felkin-Anh Control (Favors Anti): When the amine is protonated (ammonium salt) or bulky/non-chelating (e.g., Boc-protected), the hydride attacks from the less hindered face, anti to the largest group (the benzyl/ammonium moiety). This yields the (2R, 3S)-Anti isomer.[1][2]

-

Chelation Control (Favors Syn): If the reaction conditions allow the formation of a cyclic transition state between the

-amino group, the ketone oxygen, and the metal reducing agent (e.g., Zn(BH

Reaction Pathway Diagram

Figure 1: Divergent pathways for the reduction of the chloroketone hydrochloride. The blue path represents the standard chemical protocol described below.

Protocol A: Chemical Reduction (NaBH4)

Target: Anti-(2R, 3S)-3-amino-1-chloro-4-phenylbutan-2-ol Selectivity: Typically >85:15 (Anti:Syn) Scale: Gram to Kilogram

Materials

-

Substrate: (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride.

-

Reagent: Sodium Borohydride (NaBH

), granular, 98%. -

Solvent: Methanol (Anhydrous preferred) or Ethanol.

-

Quench: Acetic acid or 1N HCl.

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with 1.0 equivalent of the chloroketone hydrochloride salt.

-

Solvation: Add Methanol (10 volumes) . Stir until the solid is mostly dissolved or forms a uniform slurry.

-

Cooling: Cool the mixture to -10°C to -5°C .

-

Note: Lower temperatures enhance diastereoselectivity by rigidifying the conformational population.

-

-

Reduction: Slowly add NaBH

(1.0 - 1.2 equivalents) portion-wise over 30–60 minutes.-